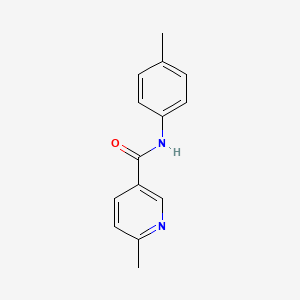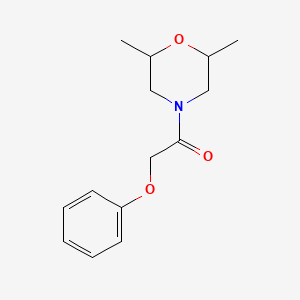![molecular formula C16H16N4O B7537963 N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as TPPB, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TPPB is a pyrazolo[3,4-b]pyridine derivative that is structurally related to other pyrazolo[3,4-b]pyridine compounds, such as the well-known protein kinase inhibitor, staurosporine.
Mécanisme D'action
The exact mechanism of action of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the regulation of cellular processes. N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of several enzymes and proteins, including cyclic nucleotide phosphodiesterases, protein kinases, and ion channels. Inhibition of these targets has been linked to the modulation of several cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide can inhibit the activity of several enzymes and proteins, including cyclic nucleotide phosphodiesterases, protein kinases, and ion channels. Inhibition of these targets has been linked to the modulation of several cellular processes, including cell proliferation, apoptosis, and inflammation. In vivo studies have also shown that N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide can modulate these processes and has potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is its high potency and specificity towards its target proteins. N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have nanomolar range potency towards several targets, making it a valuable tool for studying the role of these targets in various cellular processes. However, one of the limitations of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential direction is the development of more potent and selective analogs of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide that can be used as therapeutic agents. Another direction is the investigation of the role of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of new methods for the synthesis and purification of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide could facilitate its use in experimental settings.
Méthodes De Synthèse
The synthesis of N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide involves a series of chemical reactions that start with the reaction of 2,3,4-trimethoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form the pyrazolopyridine ring system. Finally, the resulting compound is treated with phenyl isocyanate to form the desired product, N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide.
Applications De Recherche Scientifique
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to inhibit the activity of several enzymes and proteins, including phosphodiesterases, protein kinases, and ion channels. Inhibition of these targets has been linked to the modulation of several cellular processes, including cell proliferation, apoptosis, and inflammation.
Propriétés
IUPAC Name |
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-14-9-12(10-17-15(14)20(3)18-11)16(21)19(2)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVOSLINSVVVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)
![(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B7537915.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)
![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)